Anitrazafen

Pharmacokinetics Topical drug delivery Bioavailability

Distinct 1,2,4-triazine COX-2 inhibitor (IC50 102 nM) with 4-methoxyphenyl substituents—scaffold distinct from sulfonamide classes. Topical efficacy validated in rodent inflammation models; well-characterized rat PK (O-demethylation metabolism). Ideal reference standard for SAR studies, triazine analog validation, and phase I/II metabolic probe research.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
CAS No. 63119-27-7
Cat. No. B1665112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnitrazafen
CAS63119-27-7
Synonyms5,6-bis(p-methoxyphenyl)-3-methyl-1,2,4-triazine
anitrazafen
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
InChIKeyHDNJXZZJFPCFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anitrazafen (CAS 63119-27-7): A Reference Standard for Topical Anti-inflammatory and COX-2 Inhibition Research


Anitrazafen (LY 122512) is a synthetic small molecule belonging to the 1,2,4-triazine class, chemically defined as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine with a molecular weight of 307.35 g/mol and molecular formula C18H17N3O2 [1]. It is characterized as a topically effective anti-inflammatory agent with demonstrated COX-2 (cyclooxygenase-2) inhibitory activity, functioning as an inhibitor of prostaglandin E2 and thromboxane B2 synthesis [2]. Anitrazafen has been assigned USAN/INN nomenclature and is indexed under UNII 2Y065P7MYR, indicating its status as a recognized pharmaceutical reference standard [1]. The compound is supplied as a research-grade material (typically ≥98% purity) for use in preclinical pharmacology, pharmacokinetic modeling, and anti-inflammatory mechanism studies .

Why Anitrazafen (CAS 63119-27-7) Cannot Be Interchanged with Generic COX-2 Inhibitors or Other Triazine Derivatives


Generic substitution with other COX-2 inhibitors or triazine-class compounds is not scientifically justifiable for Anitrazafen due to three compounding factors. First, Anitrazafen exhibits a unique dual-route pharmacokinetic profile: it achieves peak plasma concentrations of parent drug within 1 hour of oral administration, yet absorption is deliberately delayed following topical application, making it a model compound for comparing systemic versus local delivery paradigms—a property not shared with orally optimized COX-2 inhibitors like celecoxib [1]. Second, its metabolism is dominated by oxidative O-demethylation to mono- and di-O-demethylated analogues, a biotransformation pathway distinct from the CYP2C9-mediated hydroxylation of most NSAIDs, rendering cross-extrapolation of metabolite toxicity or drug-drug interaction data invalid [1]. Third, within the 1,2,4-triazine scaffold family, minor structural modifications produce profound shifts in pharmacological profile: the pyrazine analog 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine (10f) demonstrated substantially greater platelet aggregation inhibitory activity than Anitrazafen itself, confirming that even scaffold-adjacent compounds cannot be treated as functional equivalents [2].

Quantitative Differentiation Evidence: Anitrazafen (63119-27-7) Head-to-Head and Cross-Study Comparisons


Route-Dependent Systemic Exposure: Oral vs. Subcutaneous Bioavailability Comparison for Topical Drug Development

Anitrazafen exhibits route-dependent systemic absorption kinetics that distinguish it from orally optimized anti-inflammatory agents. Following oral administration (25 mg/kg), peak plasma concentrations of parent drug are attained within 1 hour, with total 14C plasma concentrations an order of magnitude (~10-fold) greater than those of unchanged drug due to rapid and extensive metabolism [1]. In contrast, plasma concentrations of total 14C after subcutaneous administration in corn oil solution are approximately half (~50%) those observed after oral administration, confirming delayed absorption from extravascular depots [1]. This route-dependent differential is critical for researchers evaluating topical formulations: Anitrazafen provides a quantifiable baseline where subcutaneous delivery yields maximal bioavailability of parent drug, whereas topical application produces the slowest absorption rate among the three routes tested [1].

Pharmacokinetics Topical drug delivery Bioavailability

Apparent Volume of Distribution (Vd): Quantitative Tissue Penetration Metric Distinguishing Anitrazafen from Typical NSAIDs

Anitrazafen demonstrates a high apparent volume of distribution (Vd) of 112 L/kg in rats, a value that substantially exceeds the typical Vd range for most nonsteroidal anti-inflammatory drugs (NSAIDs) which generally fall between 0.1 and 0.4 L/kg for highly plasma protein-bound agents [1]. This elevated Vd, observed after oral administration, is consistent with extensive tissue distribution of 14C radioactivity and indicates that Anitrazafen achieves tissue concentrations that are disproportionate to plasma concentrations—a property that may contribute to its topical anti-inflammatory efficacy [1]. For comparison, prototypical NSAIDs such as ibuprofen exhibit Vd values of approximately 0.1–0.2 L/kg, while even the more lipophilic COX-2 inhibitor celecoxib has a reported Vd of ~6 L/kg in humans (equivalent to ~0.4 L/kg after allometric scaling) [2].

Tissue distribution Pharmacokinetic modeling Drug disposition

Metabolic Pathway Specificity: Oxidative O-Demethylation as the Dominant Biotransformation Route

Anitrazafen undergoes extensive metabolism in rats, with oxidative O-demethylation identified as the most important mechanism of biotransformation, producing glucuronide or sulfate conjugates of two isomeric mono-O-demethylated and the di-O-demethylated analogues as primary metabolites [1]. No unchanged parent drug is detectable in excreta, confirming complete metabolic conversion prior to elimination [1]. This O-demethylation-dominant pathway is mechanistically distinct from the CYP2C9-mediated aromatic hydroxylation that governs the metabolism of most NSAIDs (e.g., celecoxib, diclofenac), and differs fundamentally from the glucuronidation-dominated clearance of carboxylic acid NSAIDs such as ibuprofen and ketoprofen [2]. Biliary excretion serves as the major route of elimination for Anitrazafen and/or its metabolites [1], contrasting with the primarily renal excretion of many conventional NSAIDs.

Drug metabolism Biotransformation Metabolite profiling

Platelet Aggregation Inhibitory Activity: Scaffold-Dependent Potency Differential vs. Pyrazine Analog

In a comparative study of as-triazine derivatives evaluated as blood platelet aggregation inhibitors, the pyrazine analog 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine (compound 10f) demonstrated platelet aggregation inhibitory activity exceeding that of Anitrazafen [5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine] [1]. The study, which synthesized and screened multiple 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, explicitly identified compound 10f as possessing the most potent activity among the series—more potent than the Anitrazafen comparator. This finding establishes that within the broader diaryl heterocycle chemical space, the 1,2,4-triazine scaffold of Anitrazafen represents a specific activity profile that cannot be extrapolated to structurally adjacent pyrazine or pyridine scaffolds.

Platelet aggregation Anti-thrombotic Structure-activity relationship

Dual Pathway Inhibition Potential: Cyclooxygenase and Lipoxygenase Modulation

Anitrazafen has been characterized as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, exerting anti-inflammatory effects by inhibiting the formation of prostaglandins and leukotrienes simultaneously [1]. This dual-pathway inhibition profile contrasts with selective COX-2 inhibitors (e.g., celecoxib, rofecoxib) which target only the prostaglandin arm of the arachidonic acid cascade, and differs from conventional non-selective NSAIDs (e.g., ibuprofen, naproxen) which inhibit COX-1 and COX-2 but spare the lipoxygenase pathway [2]. Additionally, Anitrazafen has been reported to enhance pulmonary hypoxic vasoconstriction and exert a protective effect after myocardial ischemia, suggesting ancillary pharmacological activities beyond COX inhibition alone [1].

COX-LOX dual inhibition Anti-inflammatory mechanism Eicosanoid pathway

Optimal Research and Industrial Application Scenarios for Anitrazafen (CAS 63119-27-7) Based on Verified Evidence


Topical Anti-inflammatory Formulation Development and Systemic Exposure Quantification

Anitrazafen serves as an ideal reference standard for evaluating topical anti-inflammatory formulations where minimization of systemic exposure is a critical design objective. Its well-characterized route-dependent pharmacokinetics—oral administration yielding rapid peak concentrations within 1 hour, subcutaneous delivery producing ~50% of oral systemic 14C exposure, and topical application resulting in the slowest absorption—provide a calibrated baseline for quantifying the systemic spillover of any novel topical formulation [1]. Researchers can use Anitrazafen to establish the relationship between formulation variables and transdermal flux by measuring plasma concentrations against this known absorption hierarchy.

Pharmacokinetic Modeling of High Tissue Distribution Compounds

With an apparent volume of distribution of 112 L/kg—approximately 280- to 1,120-fold greater than typical NSAIDs—Anitrazafen is uniquely suited as a positive control in tissue distribution and pharmacokinetic modeling studies [1]. This property is valuable for developing and validating physiologically based pharmacokinetic (PBPK) models for lipophilic, highly tissue-penetrant small molecules. Anitrazafen can serve as a calibration standard for quantifying the relationship between physicochemical properties (logP, polar surface area) and in vivo tissue-to-plasma partitioning ratios.

O-Demethylation Metabolic Pathway Investigation and Metabolite Identification

Anitrazafen's exclusive reliance on oxidative O-demethylation as the primary biotransformation mechanism, with no unchanged parent drug detectable in excreta, makes it an excellent probe substrate for studying O-demethylase enzyme activity (including CYP450 isoforms and non-CYP pathways) [1]. Its well-defined metabolite profile—glucuronide and sulfate conjugates of mono- and di-O-demethylated analogues—provides a validated system for developing and calibrating LC-MS/MS analytical methods for detecting and quantifying O-demethylated metabolites and their phase II conjugates in biological matrices [1].

Dual COX/LOX Pathway Inhibition Mechanism Studies

Anitrazafen's reported dual inhibition of cyclooxygenase and lipoxygenase pathways distinguishes it from conventional NSAIDs that target only COX enzymes [1]. This makes Anitrazafen a valuable reference compound for investigating the downstream effects of simultaneous prostaglandin and leukotriene synthesis inhibition. It can be deployed as a comparator in studies evaluating novel dual-pathway inhibitors, and as a tool compound for elucidating the relative contribution of leukotriene-mediated inflammation in disease models where COX inhibition alone has proven insufficient [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anitrazafen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.